ROS-ERS inducer 1 is a novel compound classified as a type II immunogenic cell death inducer. It is a platinum(II)-N-heterocyclic carbene complex, specifically derived from 4,5-diphenylimidazole. This compound effectively induces endoplasmic reticulum stress while promoting the production of reactive oxygen species. The result is the release of damage-associated molecular patterns from hepatocellular carcinoma cells, showcasing its potential as a powerful anti-cancer agent, significantly surpassing the efficacy of cisplatin in preclinical studies .
ROS-ERS inducer 1 is synthesized from specific chemical precursors and classified under the category of immunogenic cell death inducers. It operates primarily through mechanisms that involve both reactive oxygen species and endoplasmic reticulum stress pathways, marking it as a type II inducer due to its direct activation of these processes . The compound is intended solely for research applications and is not approved for human use .
The synthesis of ROS-ERS inducer 1 involves several steps typical for platinum-based complexes. The starting material, 4,5-diphenylimidazole, undergoes coordination with platinum(II) to form the desired complex. While specific detailed synthetic routes are proprietary, general methods for synthesizing similar platinum complexes include:
This method ensures high yields and purity necessary for subsequent biological evaluations .
The molecular formula for ROS-ERS inducer 1 is , with a molecular weight of 840.35 g/mol. The structure features a platinum center coordinated to a nitrogen-containing heterocyclic ligand, which plays a crucial role in its biological activity.
Key structural characteristics include:
The detailed structural analysis can be performed using techniques such as X-ray crystallography or NMR spectroscopy .
ROS-ERS inducer 1 primarily engages in redox reactions within cellular environments, leading to increased levels of reactive oxygen species. These reactions are crucial for its mechanism of action against cancer cells:
These reactions highlight its potential use in cancer immunotherapy by modulating tumor microenvironments .
The mechanism by which ROS-ERS inducer 1 exerts its effects involves several interconnected pathways:
Studies have shown that these mechanisms contribute significantly to the anti-tumor efficacy observed with ROS-ERS inducer 1 in various cancer models .
The physical properties of ROS-ERS inducer 1 include:
Chemical properties include:
These properties are essential for handling and application in laboratory settings .
ROS-ERS inducer 1 has significant potential applications in scientific research, particularly in oncology:
Reactive oxygen species (ROS) function as dynamic signaling molecules at physiological levels, regulating key cellular processes including proliferation, differentiation, and immune responses. The hormetic role of ROS manifests through:
Table 1: ROS Generation Sources and Cancer Implications
Source | Primary ROS | Signaling Role | Therapeutic Exploitation |
---|---|---|---|
Mitochondria | O₂•⁻, H₂O₂ | Pro-survival pathways (NF-κB, HIF-1α) | Targetable via ETC disruption |
NADPH oxidases | O₂•⁻ | Growth factor signaling | Pharmacological inhibition (e.g., GKT) |
ER oxidoreductases | H₂O₂ | Protein folding quality control | Enhanced by ER-stress inducers |
Endoplasmic reticulum stress initiates the unfolded protein response (UPR) through three sensor pathways:
ROS-ERS inducer 1 exploits this by:
ICD transforms apoptotic cancer cells into therapeutic vaccines by emitting damage-associated molecular patterns (DAMPs):
Table 2: Key DAMPs in ICD and Their Immune Functions
DAMP | Exposure/Release Mechanism | Immune Receptor | Downstream Effect |
---|---|---|---|
Calreticulin (CRT) | ER stress → PERK activation → Caspase-8/ERp57 cleavage → Surface translocation | CD91 | Dendritic cell phagocytosis |
ATP | Pannexin-1 channel opening → Autocrine purinergic signaling | P2RX7 | NLRP3 inflammasome activation |
HMGB1 | Passive release from necrotic nuclei | TLR4 | DC maturation & cytokine production |
Immunological Cascade:
In vivo validation comes from vaccine assays: HCC cells treated with ROS-ERS inducer 1 and implanted into immunocompetent mice induce sterilizing immunity against subsequent challenges, confirming durable adaptive immunity [1] [4].
ICD inducers are classified based on ERS dependence:
Table 3: Comparative Mechanism of ICD Inducers
Feature | Type I Inducers (e.g., Doxorubicin) | Type II Inducers (ROS-ERS inducer 1) |
---|---|---|
Primary Target | DNA/Topoisomerase | ER redox homeostasis |
ERS Requirement | Collateral (non-essential) | Obligate (core mechanism) |
Key Molecular Events | DNA damage → p53 activation | TrxR inhibition → ROS amplification |
DAMP Signature | CRT/ATP/HMGB1 (variable) | Robust CRT/ATP/HMGB1 co-release |
Therapeutic Window | Broad (hematologic/solid tumors) | Enhanced in redox-vulnerable cancers (HCC) |
Mechanistic Superiority of Type II Inducers:
Clinical Implications: Type II inducers like ROS-ERS inducer 1 show enhanced immunogenicity in immune-cold tumors by:
Table 4: Chemical Profile of ROS-ERS Inducer 1
Property | Specification |
---|---|
IUPAC Name | 1,3-diethyl-4,5-bis(4-fluorophenyl)-2H-imidazol-2-ide;diiodoplatinum;pyridine |
Molecular Formula | C₂₄H₂₃F₂I₂N₃Pt |
Molecular Weight | 840.35 g/mol |
Structure | Pt(II)-N-heterocyclic carbene complex derived from 4,5-diarylimidazole |
Mechanistic Class | Type II ICD inducer (ROS-ERS axis) |
Key Targets | Thioredoxin reductase, ER oxidoreductases |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3